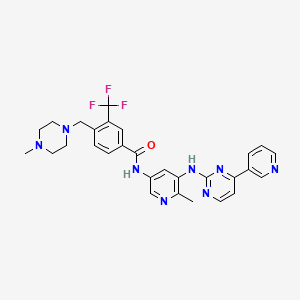

![molecular formula C28H40N6O B612028 (1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 1429881-91-3](/img/structure/B612028.png)

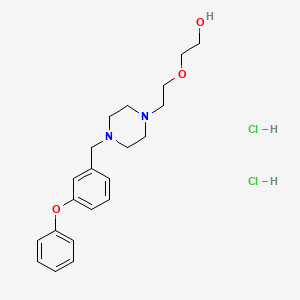

(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Übersicht

Beschreibung

UNC2025 is a potent, orally bioavailable inhibitor of the tyrosine kinases Mer and Flt3 (IC50s = 0.74 and 0.80 nM, respectively). It less potently inhibits Axl and Tyro3 (IC50s = 14 and 17 nM, respectively) and a panel of related kinases. UNC2025 blocks colony formation of Mer- and Flt3-dependent tumor cell lines and inhibits Mer phosphorylation in bone marrow leukemia cells in vivo. Pharmacokinetic studies suggest that orally administered UNC2025 at 3 mg/kg will suffice to provide 90% inhibition of Mer and Flt3 at 30 min.

UNC 2025 is Mer/FLT3 dual inhibitor. It can be used in biological study. Novel MERTK inhibitor UNC2025 induced polyploidy and promoted death and senescence in human glioblastoma multiforme cells where high levels of GAS6 MERTK ligand expression correlated with decreased overall survival in patients.

UNC-2025 is a novel potent and highly orally bioavailable Mer/FLT3 dual inhibitor, capable of inhibiting Mer phosphorylation in vivo, following oral dosing as demonstrated by pharmaco-dynamic (PD) studies examining phospho-Mer in leukemic blasts from mouse bone marrow. Kinome profiling versus more than 300 kinases in vitro and cellular selectivity assessments demonstrate that UNC-2025 has similar subnanomolar activity against Flt3, an additional important target in acute myelogenous leukemia (AML), with pharmacologically useful selectivity versus other kinases examined.

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Leukemia

UNC2025 has been evaluated for its utility in the treatment of acute leukemia . It has been found to potently inhibit prosurvival signaling, induce apoptosis, and reduce proliferation and colony formation in MERTK-expressing acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cell lines and patient samples . In a patient-derived AML xenograft model, treatment with UNC2025 induced disease regression .

Combination Therapy with Methotrexate

UNC2025 has been studied for its effectiveness in combination with methotrexate in leukemia models . The research suggests that adding MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction .

Treatment of Hematologic Neoplasms

UNC2025, a FLT3 and RTK inhibitor, is being developed for the treatment of hematologic neoplasms . It is currently in the preclinical phase .

Treatment of Solid Tumors

UNC2025 is also being investigated for its potential use in the treatment of solid tumors . It is currently in the preclinical phase for this application .

Treatment of Desmoplastic Small Round Cell Tumor (DSRCT)

UNC2025 has been suggested as a potential therapeutic target in DSRCT . Inhibition of MERTK with UNC2025 results in reduced proliferation of DSRCT cells in vitro .

Inhibition of MerTK and Flt3 Tyrosine Kinases

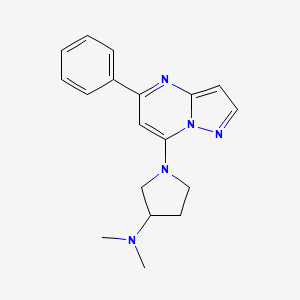

UNC2025 is a potent and orally bioavailable dual MER/FLT3 inhibitor . It has about 20-fold selectivity higher than Axl and Tyro3 .

Wirkmechanismus

Target of Action

UNC2025 primarily targets two receptor tyrosine kinases: MERTK and FLT3 . MERTK is ectopically expressed in 30% to 50% of acute lymphoblastic leukemias (ALL) and more than 80% of acute myeloid leukemias (AML) . FLT3, on the other hand, is often mutated in AML, with internal tandem duplication (ITD) mutations observed in 20-30% of adult and 15% of pediatric AML patient samples .

Mode of Action

UNC2025 inhibits MERTK and FLT3 in enzymatic and cell-based assays . It potently inhibits prosurvival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples .

Biochemical Pathways

UNC2025 inhibits MERTK-dependent pro-survival signaling pathways . This inhibition leads to the induction of apoptosis in 40-90% of cells, and a reduction in colony-forming potential by 80-100% in leukemia cell line cultures .

Pharmacokinetics

UNC2025 is orally bioavailable . It inhibits MERTK phosphorylation/activation in leukemic blasts in the bone marrow . Pharmacokinetic studies have shown high tumor exposures of UNC2025 .

Result of Action

Treatment with UNC2025 results in a dose-dependent reduction in tumor burden and consistent two-fold increases in median survival . In a patient-derived AML xenograft model, treatment with UNC2025 induced disease regression .

Action Environment

The environment in which UNC2025 operates can influence its action, efficacy, and stability. For instance, UNC2025 was found to be more effective in a FLT3-ITD mutant, MERTK-expressing AML patient-derived xenograft model

Eigenschaften

IUPAC Name |

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHVHLADKXCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

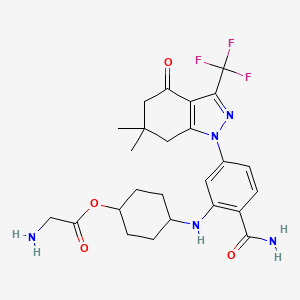

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.